molecular formula C19H20ClN3O3S B11227436 N-(3-chloro-4-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(3-chloro-4-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11227436
M. Wt: 405.9 g/mol
InChI Key: KLARTBKPVWUIIJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide (let’s call it Compound X ) is a mouthful of a name, but its structure reveals its significance. It belongs to the class of benzothiadiazine derivatives, which have diverse applications in various fields.

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves several steps. One common synthetic route starts with the condensation of 3-chloro-4-methylbenzenamine with 2,3-dihydro-3-thiophenamine 1,1-dioxide. This reaction yields Compound X as a key intermediate.

Reaction Conditions: The reaction conditions vary depending on the specific synthetic route employed. Solvents, temperatures, and catalysts play crucial roles in achieving high yields.

Industrial Production: While Compound X is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Optimization of reaction conditions and purification methods would be necessary.

Chemical Reactions Analysis

Reactivity: Compound X can undergo various chemical reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzene ring can be replaced.

    Acid-Base Reactions: The carboxamide group can participate in acid-base reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like chlorine or bromine.

    Acid-Base Reactions: Strong acids or bases.

Major Products: The major products depend on the specific reaction. For example, oxidation may yield a sulfoxide or sulfone form of Compound X.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its structural features.

    Chemical Research: Used as a building block in the synthesis of other compounds.

    Industry: Limited applications due to its complexity.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Compound X shares structural similarities with other benzothiadiazine derivatives, such as:

    (3S)-N-(3-Chloro-4-methylphenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide: .

    (3S)-N-(3-Chloro-4-methylphenyl)-2,3-dihydro-3-thiophenamine 1,1-dioxide: .

Compound X’s unique combination of substituents sets it apart.

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H20ClN3O3S/c1-4-9-23-13(3)22-27(25,26)18-10-14(6-8-17(18)23)19(24)21-15-7-5-12(2)16(20)11-15/h5-8,10-11H,4,9H2,1-3H3,(H,21,24)

InChI Key

KLARTBKPVWUIIJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)C

Origin of Product

United States

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